5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3/c1-17-4-2-9(3-5-17)12-8-16-13-11(12)6-10(14)7-15-13/h2,6-8H,3-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEZWJLRHNLAFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CNC3=C2C=C(C=N3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which could suggest a similar behavior for this compound.
Mode of Action
Based on its structural similarity to indole derivatives, it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that the compound may affect a wide range of biochemical pathways.
Biological Activity
5-Bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-YL)-1H-pyrrolo[2,3-B]pyridine (CAS No. 2089649-34-1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
- Molecular Formula : C13H14BrN3
- Molecular Weight : 292.18 g/mol
- Purity : ≥95%
- IUPAC Name : 5-bromo-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine
Research indicates that this compound may exhibit a range of biological activities:
- Antimycobacterial Activity : A study highlighted its potential against Mycobacterium tuberculosis. The compound was part of a high-throughput screening that identified several chemotypes with anti-tubercular effects. Structure–activity relationship (SAR) studies suggested that modifications to the pyrrolo-pyridine structure could enhance efficacy against resistant strains of M. tuberculosis .
- Anticancer Properties : Preliminary investigations suggest that compounds with similar structural frameworks can inhibit cancer cell proliferation. The presence of the bromine atom and the tetrahydropyridine moiety may enhance interaction with biological targets involved in cancer progression .
- Neuroprotective Effects : Given the structural similarity to known neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress .
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
The SAR studies conducted on related compounds reveal insights into how modifications can impact biological activity:
- Bromine Substitution : The presence of bromine at the 5-position is crucial for maintaining antimycobacterial activity.
- Tetrahydropyridine Ring : Variations in substituents on the tetrahydropyridine ring have shown to influence both potency and selectivity against different biological targets.
Table 2: Key Findings from SAR Studies
| Compound Variant | Biological Activity | Observations |
|---|---|---|
| 4PP-41 | Inactive | Poor physicochemical properties |
| 4PP-43 | MIC = 5.9 µM | Retained activity with branched aliphatic group |
| PCB-5 | MIC = 4.9 µM | Preserved original activity with modification |
Q & A
Q. Table 1: Representative Reaction Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Bromination | NBS, DMF, 0°C to RT | 75–85 | |
| Formylation | Hexamine, H₂O/AcOH, 120°C | 67 | |
| N-Alkylation | NaH, MeI/THF, RT | 75–99 |
Advanced: How can regioselectivity challenges in 3,5-disubstitution be addressed?
Methodological Answer:
Regioselectivity is controlled by:
- Protection/Deprotection : Temporarily protect reactive sites (e.g., tosyl groups) to direct substitution to desired positions. For example, tosylation at N1 enables selective Suzuki-Miyaura coupling at the 5-position .
- Catalytic Systems : Use Pd(PPh₃)₄ with aryl boronic acids for cross-coupling at the 5-position, achieving 58–96% yields depending on substituents .
- Sequential Halogenation : Introduce bromine at the 5-position first, followed by iodination or nitration at the 3-position for stepwise functionalization .
Basic: What characterization methods confirm the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.5–9.0 ppm for pyrrolo-pyridine protons) and aldehyde groups (δ ~10.0 ppm). For example, 5-bromo-3-carbaldehyde derivatives show a singlet at δ 9.93 ppm for CHO .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ calcd for C₁₉H₁₄N₄O: 315.12403) .
Q. Table 2: NMR Data for 5-Bromo-3-carbaldehyde Derivative
| Proton/Group | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| CHO | 9.93 | s | |
| Pyrrolo-pyridine H | 8.53–8.55 | d (J=2.3 Hz) | |
| Tosyl CH₃ | 2.37 | s |
Advanced: How do steric and electronic effects influence Suzuki-Miyaura coupling efficiency?
Methodological Answer:
- Electron-Deficient Boronic Acids : 3,4-Dimethoxyphenylboronic acid couples efficiently (58% yield) due to enhanced electron density .
- Steric Hindrance : Bulky substituents (e.g., tert-butyl groups) reduce yields; optimize with Pd/XPhos catalysts .
- Solvent Systems : Toluene/ethanol (3:1) improves solubility of aryl boronic acids, enhancing reaction rates .
Basic: What purification techniques are effective for intermediates?
Methodological Answer:
- Silica Gel Chromatography : Use heptane/ethyl acetate gradients (7:3 to 1:1) for polar intermediates .
- Recrystallization : Ethyl acetate/hexane mixtures crystallize brominated derivatives (e.g., 75% recovery for 5-bromo-1-methyl derivatives) .
Advanced: How to resolve contradictions in reported yields for similar reactions?
Methodological Answer:
- Reaction Scale : Small-scale reactions (e.g., 100 mg) may have lower yields due to handling losses vs. optimized bulk synthesis .
- Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% can alter yields by 10–15% .
- Workup Methods : In situ quenching (e.g., NH₄Cl for Grignard reactions) vs. column purification impacts purity and yield .
Basic: What are common functionalization strategies at the 3-position?
Methodological Answer:
- Sonogashira Coupling : Introduce alkynes using 3-iodo intermediates and phenylacetylene (51% yield) .
- Nitro Reduction : Hydrogenate 3-nitro derivatives with Raney Ni/H₂ to amines, followed by acylation (e.g., nicotinoyl chloride, 36% yield) .
Advanced: How to optimize stability of 3-amino intermediates?
Methodological Answer:
- In Situ Derivatization : Immediately acylate amines (e.g., with nicotinoyl chloride) to prevent decomposition .
- Low-Temperature Storage : Store intermediates at -20°C under argon to minimize oxidation .
Basic: What solvents and bases are optimal for N-alkylation?
Methodological Answer:
- Solvent : THF or DMF for solubility of NaH and alkyl halides .
- Base : NaH (60% dispersion) for deprotonation, achieving >90% yields for methyl/benzyl derivatives .
Advanced: How to design SAR studies for kinase inhibition?
Methodological Answer:
- Core Modifications : Compare 5-aryl vs. 5-heteroaryl groups (e.g., thienyl) for binding affinity .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., CN, NO₂) at the 3-position to modulate activity .
Q. Table 3: SAR Data for 3-Substituted Derivatives
| Substituent | Biological Activity (IC₅₀, nM) | Reference |
|---|---|---|
| 3-Nicotinamide | 15.2 | |
| 3-Phenylethynyl | 42.7 | |
| 3-Nitro | >1000 |
Basic: How to troubleshoot low yields in cross-coupling reactions?
Methodological Answer:
- Oxygen-Free Conditions : Degas solvents and use argon sparging to prevent Pd catalyst deactivation .
- Boronic Acid Purity : Recrystallize boronic acids before use to remove inhibitors .
Advanced: What computational tools predict reactivity of tetrahydropyridinyl substituents?
Methodological Answer:
- DFT Calculations : Model steric effects of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl groups on rotational barriers .
- Docking Studies : Simulate binding modes with kinase domains to prioritize substituents .
Basic: What safety precautions are critical for handling brominated intermediates?
Methodological Answer:
- Ventilation : Use fume hoods due to volatility of brominated compounds .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
Advanced: How to analyze competing reaction pathways in multi-step synthesis?
Methodological Answer:
- LC-MS Monitoring : Track intermediates in real-time to identify side products (e.g., over-bromination) .
- Kinetic Studies : Vary reaction times/temperatures to optimize stepwise functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
